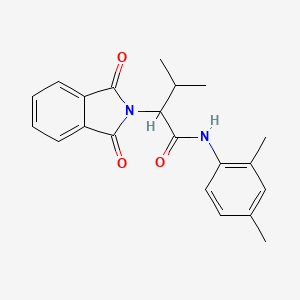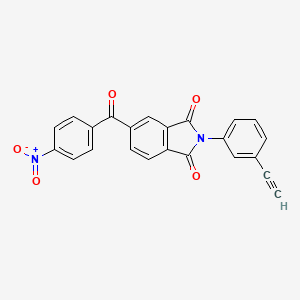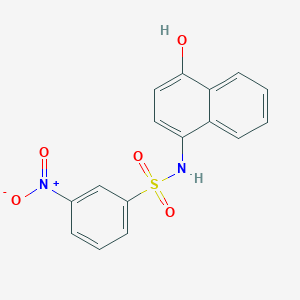![molecular formula C20H22N2O2 B5187129 1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5187129.png)
1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione
説明
1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in 1983 and is widely used as a cognitive enhancer. The purpose of
作用機序
The exact mechanism of action of 1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedionetam is not fully understood. However, it is believed to work by increasing the levels of acetylcholine, dopamine, and noradrenaline in the brain. These neurotransmitters are involved in cognitive processes such as memory, learning, and attention.
Biochemical and Physiological Effects
1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedionetam has been shown to have a number of biochemical and physiological effects. It can increase cerebral blood flow, improve glucose metabolism in the brain, and enhance the synthesis of proteins involved in memory and learning. In addition, it can also increase the levels of antioxidants in the brain, which can protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of 1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedionetam is its ability to enhance cognitive function. This makes it a useful tool for researchers studying cognitive processes. However, one limitation is that it can be difficult to obtain and may be expensive.
将来の方向性
There are a number of future directions for research on 1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedionetam. One area of interest is its potential use in the treatment of cognitive disorders, such as Alzheimer's disease. Another area of research is its potential use in enhancing physical performance, particularly in athletes. Finally, further studies are needed to fully understand the mechanism of action of 1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedionetam and its potential applications.
Conclusion
In conclusion, 1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedionetam is a nootropic drug that has been extensively studied for its cognitive enhancing properties. It is synthesized by the reaction of 2-oxo-1-pyrrolidine acetamide with phenylacetic acid and has been found to improve memory, learning, and attention in both animals and humans. It has a number of biochemical and physiological effects and has potential applications in the treatment of cognitive disorders and the enhancement of physical performance. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedionetam is synthesized by the reaction of 2-oxo-1-pyrrolidine acetamide with phenylacetic acid. The reaction takes place in the presence of a catalyst, such as boron trifluoride etherate or hydrochloric acid. The resulting product is then purified by recrystallization to obtain 1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedionetam.
科学的研究の応用
1-(2-phenylethyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedionetam has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory, learning, and attention in both animals and humans. In addition, it has also been found to have neuroprotective effects and can improve physical performance.
特性
IUPAC Name |
1-(2-phenylethyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19-15-18(21-13-11-16-7-3-1-4-8-16)20(24)22(19)14-12-17-9-5-2-6-10-17/h1-10,18,21H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIARGDFPKEWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331852 | |
| Record name | 1-(2-phenylethyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663693 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
178275-31-5 | |
| Record name | 1-(2-phenylethyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401331852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5187049.png)

![N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5187059.png)

![N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)
![3-isobutyl-1-methyl-8-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5187092.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B5187095.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)
![2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5187109.png)
![4-(4-methoxyphenyl)-2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5187124.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B5187145.png)

![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5187153.png)